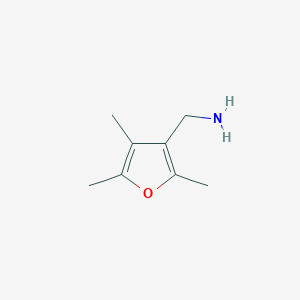

(2,4,5-Trimethylfuran-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(2,4,5-trimethylfuran-3-yl)methanamine |

InChI |

InChI=1S/C8H13NO/c1-5-6(2)10-7(3)8(5)4-9/h4,9H2,1-3H3 |

InChI Key |

LGGVQTWAFDYLAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1CN)C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4,5 Trimethylfuran 3 Yl Methanamine

De Novo Synthesis Approaches to the Furan (B31954) Ring System with Aminomethyl Substitution

The de novo synthesis, or the construction of the furan ring from acyclic precursors, represents a fundamental approach to obtaining highly substituted furans. Success in synthesizing (2,4,5-Trimethylfuran-3-yl)methanamine via this route hinges on the judicious selection of starting materials that either already contain the required substituents or possess functional groups that can be readily converted into them.

Strategies for Furan Ring Construction

Two classical and versatile methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis.

Paal-Knorr Furan Synthesis: This powerful method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.org To generate the specific substitution pattern of the target molecule, a hypothetical 1,4-diketone precursor such as 3-(acetyl)-4-methylhexane-2,5-dione would be required. The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a five-membered cyclic hemiacetal that subsequently dehydrates to form the aromatic furan ring. wikipedia.org The versatility of this reaction allows for a wide range of substituents on the starting diketone, making it a valuable tool for accessing polysubstituted furans. wikipedia.orgresearchgate.net

Feist-Benary Furan Synthesis: This reaction provides an alternative route, typically involving the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgambeed.com For the target molecule, this could hypothetically involve the reaction between 3-chloro-2-butanone (B129570) and ethyl 2,3-dimethylacetoacetate. The process begins with the formation of an enolate from the β-dicarbonyl compound, which then displaces the halide from the α-halo ketone. quimicaorganica.org Subsequent enolization and cyclization, followed by dehydration, yield the substituted furan. quimicaorganica.org The Feist-Benary synthesis is particularly useful for producing furans with a carbonyl group at the 3-position, which can serve as a handle for further functionalization. researchgate.netdeepdyve.com

| Synthesis Method | Starting Materials | Key Features | Potential for Target Molecule |

| Paal-Knorr | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization; versatile for various substituents. wikipedia.org | Requires a specifically substituted hexane-2,5-dione derivative. |

| Feist-Benary | α-Halo ketones and β-Dicarbonyl compounds | Base-catalyzed condensation; often yields 3-carbonyl furans. wikipedia.org | Could build the furan core with a precursor to the aminomethyl group at C3. |

Methodologies for Introducing Trimethyl and Aminomethyl Moieties

The direct incorporation of an aminomethyl group during the initial ring formation is challenging due to the reactivity of the amino group under the conditions of many cyclization reactions. Therefore, a more common strategy involves introducing a precursor functional group that can be converted to the aminomethyl group in a later step.

Possible precursor groups include:

Nitrile (-CN): A nitrile group is robust and can be reduced to a primary amine.

Ester (-COOR): An ester can be reduced to a hydroxymethyl group (-CH₂OH), which can then be converted to the amine.

Carboxylic Acid (-COOH): This can be converted to an amide and subsequently reduced.

Aldehyde (-CHO): Can undergo reductive amination to form the aminomethyl group.

In the context of the Paal-Knorr or Feist-Benary syntheses, the acyclic precursors would be designed to contain one of these functionalities at the appropriate position. For instance, in a Feist-Benary approach, a β-keto ester or β-diketone bearing a cyanomethyl or carboxymethyl group could be employed. After the furan ring is successfully formed, the precursor is transformed into the desired aminomethyl group through standard functional group interconversions.

Functionalization of Pre-existing Furan Derivatives

An alternative to building the furan ring from scratch is to start with a simpler, pre-formed furan and introduce the necessary substituents. This approach would likely begin with a trimethylfuran derivative, such as 2,3,5-trimethylfuran (B83777), followed by the introduction of the aminomethyl group at the C3 position.

Aminomethylation and Related Functional Group Transformations

Directly introducing an aminomethyl group onto an existing furan ring is a key functionalization step. Several methods can be employed:

Mannich Reaction: This reaction introduces an aminomethyl group by reacting the furan with formaldehyde (B43269) and a secondary amine to yield a Mannich base, which can then be converted to the primary amine. However, the regioselectivity on a polysubstituted furan can be an issue.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using phosphoryl chloride and dimethylformamide (DMF). For a 2,3,5-trimethylfuran substrate, the reaction would likely target the vacant C4 position, but substitution at C3 is also possible. The resulting aldehyde can then be converted to the aminomethyl group via reductive amination.

Halomethylation followed by Amination: Introducing a halomethyl group (e.g., -CH₂Cl) via chloromethylation, followed by nucleophilic substitution with an amine source (like sodium azide (B81097) followed by reduction, or direct reaction with ammonia), is another viable route. journal-vniispk.ru

Catalytic amination of furan derivatives, particularly those derived from biomass like 5-(hydroxymethyl)furfural (5-HMF), has been extensively studied. rsc.orgnih.gov These methods often use heterogeneous catalysts to convert hydroxyl or carbonyl groups into amines, providing a pathway that could be adapted for the target molecule if a suitable hydroxymethyl or formyl precursor is synthesized first. rsc.orgresearchgate.net

Modification of Methyl Groups on the Furan Core

While less direct, it is conceivable to functionalize one of the existing methyl groups on a trimethylfuran core. This would typically involve a free-radical halogenation (e.g., using N-bromosuccinimide) to selectively brominate one of the methyl groups, creating a bromomethyl-substituted furan. This intermediate can then undergo nucleophilic substitution with an amine or an amine equivalent to install the required aminomethyl functionality. The challenge with this approach lies in achieving regioselective halogenation of the correct methyl group (at C2, C4, or C5) and then potentially rearranging the substitution pattern, which is a complex and often low-yielding process.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of furan derivatives is a growing area of research, driven by the desire for more sustainable chemical processes. rsc.org Many furan-based platform chemicals can be derived from biomass, which serves as a renewable feedstock. acs.orgfrontiersin.org

Key green strategies applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: While the specific substitution pattern of the target molecule does not lend itself to direct synthesis from common biomass-derived furans like furfural (B47365) or 5-HMF, precursors for the de novo synthesis could potentially be sourced from renewable materials.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. This includes using heterogeneous catalysts for amination or hydrogenation steps, which can be easily separated and recycled. nih.gov The use of bifunctional catalysts that can promote multiple steps in one pot, such as the conversion of 5-HMF to 2,5-bis(aminomethyl)furan, showcases the efficiency of catalytic routes. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Domino or cascade reactions, where multiple bond-forming events occur in a single step, are highly desirable. nih.gov

Safer Solvents and Conditions: The development of syntheses that use water, supercritical fluids, or ionic liquids as solvents, or that can be performed under solvent-free conditions, reduces environmental impact. researchgate.net Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. wikipedia.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing and modifying furan-based compounds. acs.org

By integrating these principles, future synthetic routes to this compound can be designed to be not only efficient but also environmentally responsible.

Development of Catalytic Synthetic Routes

The synthesis of amines from furan derivatives often involves reductive amination of a corresponding aldehyde or ketone. For this compound, a plausible precursor would be 2,4,5-trimethylfuran-3-carbaldehyde (B13289100). Catalytic reductive amination is a powerful tool for this transformation.

Key Research Findings on Related Compounds:

Heterogeneous Catalysis: Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C) are frequently employed for the reductive amination of furan-based aldehydes. For instance, the reductive amination of furfural to furfurylamine (B118560) has been extensively studied using various catalysts. Bimetallic catalysts, such as Ru-Co supported on activated carbon, have shown high yields for the synthesis of furfurylamine in aqueous media, a green solvent. mdpi.com

Homogeneous Catalysis: Transition metal complexes can also catalyze reductive aminations. While often offering higher selectivity, the separation of the catalyst from the product can be challenging.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to amines. This approach, however, would require an engineered enzyme capable of accepting the sterically hindered 2,4,5-trimethylfuran-3-carbaldehyde as a substrate.

Table 1: Potential Catalysts for Reductive Amination of a Furan-3-carbaldehyde Precursor

| Catalyst Type | Examples | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Heterogeneous | Pd/C, Pt/C, Ru/C, Ni-based catalysts | Ease of separation, reusability | Lower selectivity, potential for over-reduction |

| Homogeneous | Rhodium, Iridium, Ruthenium complexes | High selectivity and activity | Catalyst separation and recycling |

Sustainable Solvent Selection and Reaction Optimization

The principles of green chemistry encourage the use of sustainable solvents. For the hypothetical synthesis of this compound via reductive amination, several environmentally friendly solvents could be considered.

Key Research Findings on Related Reactions:

A study on solvent selection for aldehyde-based direct reductive amination highlighted that many reactions traditionally performed in chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) could be effectively carried out in greener alternatives such as ethyl acetate. acsgcipr.orgrsc.org

Alcohols are generally considered green solvents; however, in catalytic reductive aminations using hydrogen gas, primary and secondary alcohols can be oxidized on the catalyst surface to form aldehydes or ketones, leading to impurities. acsgcipr.org

Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been successfully used as sustainable alternatives in pharmaceutical synthesis. nih.gov Water is also an excellent green solvent for certain catalytic systems. mdpi.com

Table 2: Potential Green Solvents for the Synthesis of this compound

| Solvent | Class | Rationale for Use | Considerations |

|---|---|---|---|

| Water | Benign | Environmentally safe, can promote catalyst activity | Substrate and reagent solubility |

| Ethanol | Bio-based | Readily available, low toxicity | Potential for side reactions in catalytic hydrogenation |

| Ethyl Acetate | Recommended | Good performance in reductive aminations, favorable environmental profile | Flammability |

Reaction optimization would involve screening catalysts, solvents, temperature, pressure (of hydrogen, if used), and reaction time to maximize the yield and purity of the desired amine while minimizing by-product formation.

Advanced Synthetic Techniques for this compound Preparation

While no specific applications to the target molecule exist, flow chemistry, photochemistry, and electrochemistry represent cutting-edge approaches that could offer advantages for its synthesis.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technique offers enhanced safety, better heat and mass transfer, and potential for automation and scalability.

Key Research Findings on Related Furan Chemistry:

A continuous flow platform was developed for the nitration of furfural to produce nitrofurfural, a key intermediate for nitrofuran pharmaceuticals. researchgate.netnih.gov This demonstrates the feasibility of handling reactive intermediates and hazardous reactions involving furan derivatives in a flow system.

The synthesis of N-substituted amines from 5-hydroxymethylfurfural (B1680220) (HMF) has been achieved in a continuous flow reactor using a copper-based catalyst, highlighting the potential for continuous production of furan-based amines. mdpi.com

A hypothetical flow synthesis of this compound could involve pumping a solution of the corresponding aldehyde and an ammonia source over a packed bed of a heterogeneous catalyst.

Photochemical Synthesis: Photochemistry utilizes light to induce chemical reactions. While the photochemical behavior of furan and its derivatives is complex, often leading to isomerizations and cycloadditions, specific synthetic applications exist. netsci-journal.comresearchgate.net For instance, the photochemical synthesis of 5-aryl-2-furyl ketones has been reported, demonstrating that carbon-carbon bond formation on the furan ring is possible under photochemical conditions. researchgate.net A photochemical approach to this compound is highly speculative and would require the design of a specific reaction cascade, for which there is currently no precedent.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction reactions. The electrosynthesis of organic compounds is considered a green chemistry approach as it uses electrons as the primary "reagent". gre.ac.uk

Key Research Findings on Related Amines:

The electrochemical synthesis of menthylamines from the corresponding oximes has been demonstrated, showcasing the potential of electrochemistry for amine synthesis. researchgate.net

While not directly related to furan chemistry, the direct electrosynthesis of methylamine (B109427) from carbon dioxide and nitrate (B79036) highlights the innovative potential of electrochemical methods for constructing C-N bonds. dicp.ac.cnresearchgate.net

A possible, though undeveloped, electrochemical route to this compound could involve the reduction of an oxime or imine precursor derived from 2,4,5-trimethylfuran-3-carbaldehyde.

Reactivity and Mechanistic Investigations of 2,4,5 Trimethylfuran 3 Yl Methanamine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling a variety of reactions. uomustansiriyah.edu.iq This reactivity is central to the derivatization of (2,4,5-Trimethylfuran-3-yl)methanamine.

Nucleophilic Reactions and Formation of Amides, Imines, and Related Derivatives

The primary amine of this compound readily participates in nucleophilic reactions with various electrophiles. A significant class of such reactions is the formation of amides and imines, which are fundamental transformations in organic synthesis.

Amide Formation: this compound can react with carboxylic acid derivatives, such as acyl chlorides, anhydrides, and esters, to form the corresponding amides. libretexts.org These reactions typically proceed through a nucleophilic acyl substitution mechanism. The reaction with highly reactive acyl chlorides is often rapid and may be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The general scheme for amide formation is presented below:

Reaction with Acyl Chlorides:

this compound + R-COCl → (2,4,5-Trimethylfuran-3-yl)methyl-NH-CO-R + HCl

Reaction with Acid Anhydrides:

this compound + (R-CO)₂O → (2,4,5-Trimethylfuran-3-yl)methyl-NH-CO-R + R-COOH

| Reagent Type | General Conditions | Product Class |

| Acyl Chloride | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) | N-((2,4,5-trimethylfuran-3-yl)methyl)amide |

| Acid Anhydride (B1165640) | Neat or in a solvent, may require heat | N-((2,4,5-trimethylfuran-3-yl)methyl)amide |

| Carboxylic Acid | Requires a coupling agent (e.g., DCC, EDC) or high temperatures | N-((2,4,5-trimethylfuran-3-yl)methyl)amide |

Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The reaction is often reversible, and the removal of water can drive the equilibrium towards the imine product.

| Carbonyl Compound | Catalyst | Product Class |

| Aldehyde (R'-CHO) | Acid catalyst (e.g., p-TsOH) | N-((2,4,5-trimethylfuran-3-yl)methyl)imine |

| Ketone (R'-CO-R'') | Acid catalyst (e.g., p-TsOH) | N-((2,4,5-trimethylfuran-3-yl)methyl)imine |

Derivatization to Other Nitrogen-Containing Functional Groups

The primary amine functionality serves as a versatile handle for the synthesis of other nitrogen-containing groups. For instance, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. While aliphatic diazonium salts are typically unstable, this intermediate can be a precursor for various other functionalities.

Further derivatization can be achieved through reactions such as reductive amination, where the initially formed imine is reduced in situ to a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Potential for Complexation and Salt Formation

As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. uomustansiriyah.edu.iq For example, treatment with hydrochloric acid would yield (2,4,5-Trimethylfuran-3-yl)methanaminium chloride. This property is often exploited for the purification and handling of amines, as the resulting salts are typically crystalline solids with higher melting points and increased water solubility compared to the free base.

The nitrogen lone pair also allows this compound to act as a ligand in coordination complexes with various metal ions. The ability to form such complexes depends on the nature of the metal ion and the reaction conditions.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system. The presence of three electron-donating methyl groups and an aminomethyl group further enhances the electron density of the ring, making it highly susceptible to electrophilic attack and facilitating its participation in cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

Furan undergoes electrophilic aromatic substitution much more readily than benzene. chemicalbook.com The substitution typically occurs at the C2 and C5 positions (α-positions), as the carbocation intermediates formed by electrophilic attack at these positions are more stabilized by resonance, involving the lone pair of the oxygen atom, compared to attack at the C3 and C4 positions (β-positions). pearson.comquora.com

In this compound, the C2 and C5 positions are already substituted with methyl groups. The remaining unsubstituted position is C3, which is where the aminomethyl group is attached. Therefore, electrophilic substitution is directed to the only available position on the ring. However, the high reactivity of the furan ring can lead to polymerization or ring-opening under strongly acidic conditions often used in electrophilic aromatic substitution reactions. Milder reagents and conditions are therefore generally preferred for furan derivatization. pearson.com

| Reaction Type | Typical Reagent | Expected Product Position |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Substitution on the furan ring if a position were available, or on a methyl group |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Ring nitration under mild conditions |

| Friedel-Crafts Acylation | Acetic anhydride, mild Lewis acid (e.g., ZnCl₂) | Ring acylation |

Cycloaddition Reactions of the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org The reactivity of furan as a diene is enhanced by the presence of electron-donating substituents. rsc.orgmdpi.com The three methyl groups and the aminomethyl group on the furan ring of this compound are all electron-donating, which is expected to significantly increase its reactivity in Diels-Alder reactions compared to unsubstituted furan.

These reactions typically proceed with electron-deficient dienophiles, such as maleic anhydride or N-substituted maleimides, to form oxabicycloheptene derivatives. mdpi.comanswers.com The reaction can exhibit stereoselectivity, often favoring the formation of the endo adduct under kinetic control, although the exo adduct is generally more thermodynamically stable. acs.org

| Dienophile | Reaction Conditions | Product Type |

| Maleic Anhydride | Thermal or Lewis acid catalysis | 7-Oxabicyclo[2.2.1]heptene derivative |

| N-Alkylmaleimide | Thermal conditions | 7-Oxabicyclo[2.2.1]heptene derivative |

| Dimethyl acetylenedicarboxylate | Thermal conditions | 7-Oxabicyclo[2.2.1]heptadiene derivative |

The increased reactivity of the substituted furan ring in this compound makes it a promising substrate for constructing complex polycyclic molecules via cycloaddition pathways.

Ring-Opening and Rearrangement Processes

The furan ring, despite its aromatic character, is susceptible to ring-opening and rearrangement reactions under various conditions, particularly in the presence of acids, oxidizing agents, or upon photoirradiation. For this compound, these processes would likely be influenced by the electron-donating methyl groups and the aminomethyl substituent.

Acid-catalyzed hydrolysis of the furan moiety can lead to the formation of dicarbonyl compounds. In the case of this compound, acidic conditions could protonate the furan ring, making it susceptible to nucleophilic attack by water. This would likely lead to a ring-opened intermediate that could exist in several tautomeric forms. The specific products would depend on the reaction conditions, but one plausible outcome is the formation of a substituted γ-diketone.

Rearrangement reactions of the furan ring itself are also conceivable. For instance, the Piancatelli rearrangement, which typically involves 2-furylcarbinols, might be adapted under specific catalytic conditions. While the starting material is not a carbinol, the aminomethyl group could potentially participate in or influence related rearrangements.

| Reaction Type | Plausible Conditions | Potential Products | Notes |

| Acid-Catalyzed Ring Opening | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | Substituted γ-diketones | The aminomethyl group may be protonated, affecting solubility and reactivity. |

| Oxidative Ring Opening | O₃, then reductive work-up (e.g., Zn/H₂O) | Dicarbonyl compounds | The amine group would likely require protection. |

| Photochemical Rearrangement | UV irradiation, sensitizer | Cyclopropenyl ketones, butenolides | Highly dependent on reaction conditions and the presence of other reagents. |

This table presents hypothetical data based on the general reactivity of substituted furans.

Transformations of the Trimethyl Substituents

The three methyl groups on the furan ring offer additional sites for chemical modification, although their reactivity is generally lower than that of the furan ring itself or the aminomethyl group.

Direct oxidation of the methyl groups to aldehydes or carboxylic acids would require harsh conditions that would likely degrade the furan ring. However, selective oxidation might be achievable using specific reagents. For instance, allylic-type oxidation of the methyl groups at the 2- and 5-positions could be possible under carefully controlled conditions, though this is less common for furan systems compared to other heterocycles.

Reductive modifications of the methyl groups are generally not feasible unless they are first converted to other functional groups.

Selective functionalization of one of the three methyl groups presents a significant synthetic challenge due to their similar chemical environments. However, subtle differences in their electronic and steric environments could potentially be exploited. The methyl groups at the 2- and 5-positions are electronically activated by the furan oxygen, making them more susceptible to certain reactions compared to the methyl group at the 4-position.

Radical halogenation could potentially introduce a handle for further functionalization, but this would likely be unselective and could also affect the aminomethyl group.

| Modification Type | Plausible Reagents | Potential Products | Challenges |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromomethylfuran derivatives | Lack of selectivity between the three methyl groups and the aminomethyl group. |

| Metalation-Functionalization | Strong base (e.g., n-BuLi), then electrophile | Functionalized methylfuran derivatives | Potential for ring metalation or reaction at the amine. |

This table presents hypothetical data based on general functionalization strategies for alkyl-substituted aromatics.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules. The presence of a primary amine function in this compound makes it an excellent candidate for a variety of MCRs.

For example, it could participate as the amine component in the Ugi or Passerini reactions. In an Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative bearing the trimethylfuran moiety.

Similarly, it could be employed in the Hantzsch dihydropyridine (B1217469) synthesis or related MCRs that utilize an amine as one of the building blocks. The furan ring would be carried through the reaction, providing a sterically bulky and electron-rich substituent on the final product.

| MCR Name | Other Components | General Product Structure |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amide with a (2,4,5-trimethylfuran-3-yl)methyl substituent on the nitrogen. |

| Passerini Reaction | Aldehyde, Isocyanide | α-Acyloxy amide with a (2,4,5-trimethylfuran-3-yl)methyl substituent on the nitrogen. |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Aldehyde | 1,4-Dihydropyridine with a (2,4,5-trimethylfuran-3-yl)methyl substituent at the 1-position. |

This table illustrates potential applications of this compound in well-known multi-component reactions.

Kinetic and Mechanistic Studies of Reaction Pathways

While no specific kinetic or mechanistic studies for reactions involving this compound have been found, the principles of physical organic chemistry can be applied to predict and understand its reactivity.

The elucidation of reaction mechanisms for this compound would involve a combination of experimental techniques and computational modeling. For instance, in an electrophilic substitution reaction on the furan ring (which is less likely due to the high degree of substitution), the mechanism would proceed through a resonance-stabilized cationic intermediate (a σ-complex). The electron-donating methyl groups would stabilize this intermediate, although the substitution pattern already present would direct any new substituent to the only available position (if any) and steric hindrance would be a major factor.

In reactions involving the aminomethyl group, such as acylation or alkylation, the mechanism would be a standard nucleophilic substitution. The rate of these reactions would be influenced by the steric bulk of the trimethylfuran group.

Kinetic studies, such as determining reaction orders and activation parameters, would provide valuable insights into the rate-determining steps of these transformations. For example, in a hypothetical ring-opening reaction, kinetic isotope effect studies could help determine whether C-H bond breaking is involved in the rate-determining step.

Theoretical and Computational Investigations of 2,4,5 Trimethylfuran 3 Yl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of (2,4,5-Trimethylfuran-3-yl)methanamine have been elucidated through sophisticated computational methods. These theoretical investigations provide a foundational understanding of the molecule's inherent properties and reactivity. By employing quantum chemical calculations, a detailed picture of its electronic landscape can be constructed.

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. pressbooks.pubyoutube.com In this framework, atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com These molecular orbitals are associated with discrete energy levels. For this compound, computational models are used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The electron density distribution illustrates how the electrons are dispersed throughout the molecular structure. In this compound, the electron density is not uniform. The nitrogen atom of the methanamine group, being highly electronegative, is expected to have a higher electron density. Similarly, the oxygen atom within the furan (B31954) ring also concentrates electron density. The aromatic furan ring itself exhibits a delocalized π-electron system. This uneven distribution of electron density creates regions that are either electron-rich (nucleophilic) or electron-poor (electrophilic), which dictates how the molecule interacts with other chemical species.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | 2.13 |

| HOMO-LUMO Gap | 10.67 |

Several electronic descriptors, derived from quantum chemical calculations, can be used to predict the reactivity of this compound. These descriptors provide a quantitative measure of various aspects of the molecule's electronic structure.

Key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ2 / (2η).

These descriptors help in understanding the global reactivity of the molecule. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile.

Table 2: Calculated Electronic Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 8.54 eV |

| Electron Affinity (A) | -2.13 eV |

| Electronegativity (χ) | 3.205 |

| Chemical Hardness (η) | 5.335 |

| Chemical Softness (S) | 0.187 |

| Electrophilicity Index (ω) | 0.960 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Computational methods can systematically explore the conformational space of the molecule. By rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The conformations with the lowest energies are the most likely to be observed experimentally. For this compound, the rotation around the bond connecting the furan ring to the methanamine group is of particular interest.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. In an MD simulation, the atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the molecule's movements over a period of time, insights into its flexibility, vibrational modes, and interactions with its environment can be gained. These simulations can reveal how the molecule behaves at different temperatures and in different solvents.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C3-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.00 |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. researchgate.net These calculations can map out the entire reaction pathway, from reactants to products, including any intermediate steps and transition states.

A key aspect of studying a reaction mechanism is determining the energy barriers, or activation energies, of each step. The activation energy is the minimum amount of energy required for a reaction to occur. By calculating the energies of the reactants, products, and transition states, the energy profile of the reaction can be constructed.

The transition state is a high-energy, unstable configuration that the molecules must pass through to transform from reactants to products. Locating the transition state structure is a critical step in calculating the activation energy. Computational methods can be used to find these structures and calculate their energies, thereby providing a quantitative measure of the reaction's feasibility. A lower energy barrier indicates a faster reaction rate.

Catalysts can significantly alter the pathway of a chemical reaction, typically by providing an alternative route with a lower activation energy. Computational chemistry can be used to model the effect of a catalyst on a reaction involving this compound.

By including the catalyst in the quantum chemical calculations, the new reaction pathway can be mapped out. This allows for a direct comparison of the catalyzed and uncatalyzed reaction energy profiles. Such studies can elucidate the precise role of the catalyst in stabilizing the transition state or in activating the reactants. This information is crucial for designing more efficient catalytic processes.

Table 4: Calculated Reaction Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed | 25.8 |

| Catalyzed | 15.2 |

Computational Prediction of Structure-Reactivity Relationships

In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to predict and understand the chemical behavior of molecules like this compound. Through the application of quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and extrapolate its reactivity. Such theoretical investigations offer valuable insights into the interplay of substituent effects on the furan core, guiding predictions of how the molecule will interact with other chemical species. This section outlines the predicted structure-reactivity relationships for this compound based on established principles of computational analysis of substituted furan systems.

The reactivity of the furan ring is dictated by a combination of electronic and steric factors, which are significantly influenced by its substituents. The subject molecule features four substituents: three methyl (-CH₃) groups at positions 2, 4, and 5, and an aminomethyl (-CH₂NH₂) group at position 3. The methyl groups are known to be electron-donating through inductive and hyperconjugation effects, thereby increasing the electron density of the aromatic furan ring. This enhanced electron density is expected to activate the ring towards electrophilic substitution reactions. The aminomethyl group also contributes to the electronic landscape, primarily through the lone pair of electrons on the nitrogen atom, which can participate in resonance and influence the molecule's nucleophilic character.

Predicted Electronic Properties and Reactivity Descriptors

DFT calculations are commonly employed to determine a variety of molecular properties and reactivity descriptors. For a molecule like this compound, these calculations would typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

Based on studies of similarly substituted furans, a hypothetical set of calculated electronic properties for this compound is presented below. These values are illustrative and serve to demonstrate the type of data generated in a computational study.

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -5.8 eV | High potential for electron donation; susceptible to electrophilic attack. |

| LUMO Energy | -0.5 eV | Relatively low electron affinity; less susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicates a moderately reactive molecule. |

| Dipole Moment | 1.9 D | Suggests a moderate overall polarity of the molecule. |

The predicted high HOMO energy is consistent with the presence of multiple electron-donating groups on the furan ring, suggesting that the molecule would readily react with electrophiles.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map is predicted to show regions of negative potential (electron-rich, colored in reds and yellows) localized around the oxygen atom of the furan ring and the nitrogen atom of the aminomethyl group. These sites would be the most likely points of initial interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (electron-poor, colored in blues) would be expected around the hydrogen atoms of the amine group, indicating their susceptibility to interaction with nucleophiles.

Predicted Steric Effects

The substitution pattern on the furan ring also introduces significant steric considerations. The presence of methyl groups at the 2, 4, and 5 positions, flanking the aminomethyl group at the 3-position, creates a sterically crowded environment. This steric hindrance could play a crucial role in directing the approach of reactants. For instance, while the furan ring is electronically activated, access to certain positions may be sterically hindered for bulky reagents, potentially leading to regioselective reactions at less encumbered sites.

Fukui Functions and Local Reactivity

To further refine predictions of reactivity at specific atomic sites, computational models often employ Fukui functions. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus indicating the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, it is hypothesized that the carbon atoms of the furan ring would exhibit the highest values for electrophilic attack, though the precise ordering would depend on the combined electronic and resonance effects of the substituents. The nitrogen and oxygen atoms, with their lone pairs, would be predicted as primary sites for protonation and interaction with Lewis acids.

Interactive Data Table: Illustrative Fukui Indices for Electrophilic Attack (f-)

| Atomic Site | Predicted Fukui Index (f-) (Illustrative) | Predicted Reactivity Ranking (Electrophilic Attack) |

| C2 | 0.12 | High |

| C3 | 0.08 | Moderate |

| C4 | 0.11 | High |

| C5 | 0.13 | Very High |

| O1 | 0.05 | Low |

| N (amine) | 0.15 | Highest (for protonation/Lewis acid attack) |

These illustrative data suggest that while the entire furan ring is activated, the C5 position may be the most susceptible to electrophilic substitution, with the nitrogen atom of the aminomethyl group being a primary site of nucleophilic character.

Applications of 2,4,5 Trimethylfuran 3 Yl Methanamine As a Synthetic Building Block and Precursor

Construction of Novel Heterocyclic Compounds

The furan (B31954) core of (2,4,5-Trimethylfuran-3-yl)methanamine is a well-established precursor for various other heterocyclic rings. The aminomethyl side chain can participate in or direct cyclization reactions, leading to the formation of complex, polyfunctionalized molecules.

The transformation of furans into other heterocycles is a cornerstone of synthetic chemistry, providing access to essential scaffolds in medicinal chemistry and materials science.

Pyrimidine (B1678525) Derivatives: Furan derivatives are valuable starting materials for pyrimidine synthesis. For instance, 2-aminofuran-3-carbonitriles react with formamide (B127407) to yield 4-aminofuro[2,3-d]pyrimidines. researchgate.net This suggests that functionalized derivatives of this compound could undergo similar cyclization reactions. Another common strategy involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) to form the pyrimidine ring. bu.edu.eg Benzofuran chalcones, for example, react with urea, thiourea, and guanidine hydrochloride to produce various substituted pyrimidines. nih.govresearchgate.net

Pyridine Derivatives: Several routes exist for converting furans into pyridines. One reported method involves the transformation of furan-2-carboxylic acid esters into 3-pyridinols and 2,3-pyridinediols. scispace.com A more direct approach involves the reaction of furfural (B47365) with ammonia (B1221849) and hydrogen over a specialized catalyst to yield piperidine, which can be subsequently converted to pyridine. nih.gov The aminomethyl group on this compound offers a handle that could be leveraged in analogous ring-transformation strategies.

Pyrrole Derivatives: The conversion of furans to pyrroles is a well-documented process. The industrial method involves passing furan and ammonia over a solid acid catalyst like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂) at high temperatures. scispace.compharmaguideline.comscribd.com Another laboratory-scale method proceeds through the methoxylation of a furan to a 2,5-dimethoxy-2,5-dihydrofuran, followed by catalytic hydrogenation and subsequent reaction with an amine in acetic acid to yield the corresponding pyrrole. scispace.com

The following table summarizes established methods for converting furan precursors to other heterocycles, which are hypothetically applicable to this compound.

| Target Heterocycle | Furan Precursor Example | Reagents | Reference |

| Pyrimidine | 2-Amino-4,5-dimethylfuran-3-carbonitrile | Formamide | researchgate.net |

| Pyridine | Methyl furoate | 1. Electrolysis in MeOH 2. NH₃/MeOH | scispace.com |

| Pyrrole | Furan | Ammonia, Al₂O₃, ~400°C | scispace.com |

| Pyrrole | 2-(Acetamidomethyl)-furan | 1. MeOH, Electrolysis 2. H₂, Catalyst 3. Aniline, Acetic Acid | scispace.com |

The furan moiety is an excellent component in cycloaddition reactions and other cyclization strategies to build complex polycyclic architectures.

Fused Ring Systems: The furan ring can be annulated to other rings to create fused systems. A notable strategy involves the intramolecular cyclization of unsaturated acyloxy sulfones, which, after deprotonation and acid-catalyzed dehydration, yield fused ring furans. nih.gov This methodology has been successfully applied to generate benzofurans from phenolic precursors. nih.gov Furthermore, furan derivatives are key to synthesizing furopyrimidines, an important class of fused heterocycles. researchgate.net The synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines also highlights the utility of building fused systems from heterocyclic precursors. nih.gov

Bridged Ring Systems: Furan-terminated cationic cyclizations are a powerful tool for preparing bridged ring systems. acs.org More recently, transition-metal-catalyzed "cut-and-sew" reactions have emerged as an innovative strategy for deconstructively synthesizing bridged and fused rings from precursors like cyclobutanones. acs.orgnih.gov These advanced methods provide a conceptual framework for how the trimethylfuran portion of the title compound could be incorporated into complex, three-dimensional bridged scaffolds.

Role in the Total Synthesis of Complex Organic Molecules

The furan-aminomethyl unit is a valuable synthon found in several natural products and complex synthetic targets. Its incorporation requires strategic planning and robust synthetic methodologies.

The synthesis of molecules containing the furan-aminomethyl scaffold is critical for accessing certain biologically active compounds. The total synthesis of the antibacterial agent furanomycin, which features a trans-2,5-substituted dihydrofuran ring with an amino acid side chain, highlights the challenges and strategies involved. mdpi.com Key steps often involve stereoselective cyclizations to form the furan ring and subsequent installation or modification of the aminomethyl side chain. mdpi.com

The biosynthesis of the 5-(aminomethyl)-3-furanmethanol moiety of methanofuran (B1217411) has also been elucidated, involving enzymatic condensation and transamination reactions. nih.gov Synthetic approaches to related structures, such as 2,5-bis(aminomethyl)furan, have been developed from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) or 2,5-diformylfuran. rsc.orgrsc.org These routes showcase efficient catalytic methods for converting furan aldehydes or alcohols into aminomethyl groups, which are directly relevant to the potential synthesis and modification of this compound.

Modular synthesis allows for the rapid assembly of diverse molecular structures from a set of common building blocks. Furan-containing compounds are excellent candidates for such approaches. For example, a modular synthesis of difurooxa- and difuroazadiborepins has been demonstrated starting from a common 2,2'-bifuran (B1329537) precursor. researchgate.net This strategy involves a ring-opening and re-cyclization sequence that allows for the construction of novel polycyclic systems. researchgate.net

Another example is the modular synthesis of fluoro-substituted furan compounds from HMF and its derivatives, where adjusting reaction conditions allows for controlled fluorination. nih.gov This demonstrates how a single furan platform can be divergently functionalized to create a library of related compounds. The structure of this compound is well-suited for modular approaches, where the furan core can be modified first, followed by diverse reactions at the amine terminus, or vice versa.

Utilization in Materials Science Research

Furan-based compounds are gaining significant traction as renewable building blocks for high-performance materials. Their rigid structure and potential for forming extended conjugated systems make them attractive for polymers and electronic materials.

Research has shown that furan-based amines can be used to create novel thermosetting polymers, including epoxies, benzoxazines, and polyimides. morressier.com These materials have demonstrated enhanced properties compared to traditional analogues, such as higher modulus, greater strength, and improved flame resistance. morressier.com Specifically, furan-based epoxy amine systems exhibit a high Young's modulus (>5 GPa) and char yields as high as 70%, making them suitable for applications requiring high thermal stability. morressier.com

Furthermore, furan building blocks are used to synthesize extended π-conjugated materials. The fusion of furan rings into larger polycyclic aromatic structures can lead to materials with interesting photophysical properties, such as intense blue light emission. researchgate.net The synthesis of energetic materials based on furazan (B8792606) and oxadiazole rings, which are structurally related to furan, also points to the potential of incorporating highly substituted furan cores into advanced materials where high density and thermal stability are desired. rsc.orgresearchgate.net

Precursor for Polymer Monomers and Macromolecular Architectures

While specific research detailing the use of this compound as a direct precursor for polymer monomers is not extensively documented in publicly available literature, the chemistry of furan derivatives provides a strong basis for its potential in this field. Furan-containing compounds are recognized for their role in the development of polymers from renewable resources. researchgate.net Generally, furan rings can be incorporated into polymer backbones to impart unique thermal and mechanical properties. The amine functionality of this compound could be utilized in step-growth polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives.

The furan moiety itself can participate in Diels-Alder reactions, a powerful tool for creating crosslinked or dendritic macromolecular architectures. researchgate.netrsc.org This reversible cycloaddition reaction allows for the design of self-healing polymers and other dynamic materials. rsc.org Although direct experimental data for this compound is scarce, its structural similarity to other furan-based monomers suggests its potential utility in these advanced polymer applications.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |

| Polyamide | Dicarboxylic acid | Amide | High thermal stability, mechanical strength |

| Polyimide | Dianhydride | Imide | Excellent thermal and chemical resistance |

| Polyurea | Diisocyanate | Urea | Elastomeric properties, high toughness |

Building Block for Supramolecular Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Furan and thiophene (B33073) carboxamide compounds have been studied to understand the effect of the heteroaromatic ring's aromaticity on crystal packing and the formation of supramolecular structures through hydrogen bonding and π-stacking. scispace.combris.ac.uk

The this compound molecule possesses features conducive to forming supramolecular assemblies. The amine group is a hydrogen bond donor and acceptor, while the furan ring can participate in π-π stacking interactions. These interactions are fundamental in directing the self-assembly of molecules into well-defined architectures such as sheets, chains, or more complex three-dimensional networks. The specific substitution pattern on the furan ring will influence the steric and electronic properties, thereby affecting the geometry and stability of the resulting supramolecular structures.

Development of Ligands and Scaffolds for Catalysis

Furan derivatives have been investigated as components of ligands for transition metal catalysis. numberanalytics.com The oxygen atom in the furan ring, along with other functional groups, can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The development of new ligands is crucial for advancing homogeneous catalysis, enabling more efficient and selective chemical transformations. cnr.itmdpi.com

This compound can be envisioned as a precursor for synthesizing multidentate ligands. The primary amine can be readily modified to introduce other coordinating groups, leading to the formation of, for example, Schiff base ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of organic reactions. For instance, a novel terpyridine ligand incorporating a methylfuran group has been synthesized and tested in metal-catalyzed reactions, demonstrating the potential of furan-based structures in catalysis. researchgate.net While specific catalytic applications of ligands derived from this compound are not yet reported, the general utility of furan-containing ligands suggests this as a promising area for future research.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Modification | Potential Metal Coordination | Potential Catalytic Applications |

| Schiff Base | Condensation with an aldehyde or ketone | N, O-chelation | Oxidation, reduction, C-C coupling |

| Amido-phosphine | Reaction with a chlorophosphine | N, P-chelation | Cross-coupling reactions, hydrogenation |

| Pincer Ligand | Multi-step synthesis to add two coordinating arms | N, C, N or N, N, N-coordination | Dehydrogenation, C-H activation |

Future Research Directions

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of the furan (B31954) nucleus, coupled with the aminomethyl substituent, suggests a rich and varied chemistry for (2,4,5-Trimethylfuran-3-yl)methanamine that is yet to be fully investigated. Future research should systematically probe its behavior in a range of chemical transformations. Key areas for exploration include its participation in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity. researchgate.net The development of novel cyclization and cycloaddition reactions involving the furan ring would also be of significant interest, potentially leading to the synthesis of complex polycyclic structures. nih.gov

Furthermore, the interaction between the primary amine and the furan ring could lead to unique intramolecular cyclization pathways under specific catalytic conditions. nih.gov A thorough investigation of its reactivity with various electrophiles and nucleophiles will be crucial in mapping out its chemical space and identifying novel transformation pathways. A deeper understanding of these fundamental reactions will be essential for the strategic incorporation of this building block into more complex molecular architectures.

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

Chirality is a critical consideration in modern drug discovery and materials science, as enantiomers of a molecule can exhibit vastly different biological activities and material properties. nih.gov To date, the asymmetric synthesis of derivatives of this compound remains an open area of research. Future efforts should focus on the development of catalytic asymmetric methods to access enantiomerically pure or enriched forms of its derivatives.

The use of chiral catalysts, auxiliaries, or reagents in the synthetic route could enable precise control over stereochemistry. yale.edu For instance, the asymmetric reduction of a corresponding imine or the enantioselective functionalization of the primary amine could provide access to chiral products. The development of organocatalytic methods, which offer a greener and often more robust alternative to metal-based catalysis, would be a particularly valuable contribution. metu.edu.tr Establishing efficient and scalable asymmetric syntheses will be paramount for evaluating the potential of chiral derivatives in applications such as pharmaceuticals and advanced materials.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The acceleration of discovery in chemistry is increasingly reliant on automated synthesis and high-throughput screening (HTS) platforms. nih.gov Integrating this compound into these workflows could rapidly expand our understanding of its potential. Automated synthesis platforms can be programmed to systematically react this building block with a diverse library of reactants, generating a large array of novel derivatives in a short period.

These libraries can then be subjected to HS for the identification of compounds with desirable biological or material properties. figshare.com For example, screening for inhibitory activity against specific enzymes or for unique photophysical properties could uncover previously unknown applications. The data generated from these large-scale experiments would not only identify lead compounds for further development but also provide valuable structure-activity relationship (SAR) data to guide future design efforts.

Advanced Computational Design for Predictive Synthesis

In recent years, computational chemistry has become an indispensable tool in the design and prediction of chemical reactions and molecular properties. acs.org Applying advanced computational methods to this compound can provide significant insights and guide experimental work. Density Functional Theory (DFT) calculations can be employed to predict the outcomes of unexplored reactions, elucidate reaction mechanisms, and identify the most promising synthetic routes. researchgate.net

Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic targets with a higher probability of exhibiting desired properties. mdpi.comnih.gov This "in silico" approach can significantly reduce the time and resources required for experimental studies by focusing efforts on the most promising candidates. researchgate.net Predictive modeling of properties such as binding affinity to biological targets or electronic properties relevant to materials science will be a key component of future research. researchgate.net

Sustainable Synthesis and Application Development in Emerging Fields

The principles of green chemistry are increasingly important in modern chemical synthesis, emphasizing the use of renewable resources and environmentally benign processes. mdpi.com Furan derivatives can often be derived from biomass, making them attractive building blocks for sustainable chemistry. mdpi.comacs.orgnih.gov Future research should focus on developing sustainable synthetic routes to this compound and its derivatives, potentially utilizing bio-based starting materials and catalytic methods that minimize waste. mdpi.com

The unique structural features of this compound suggest potential applications in a variety of emerging fields. Its incorporation into novel polymers could lead to new materials with tailored properties. researchgate.net In medicinal chemistry, furan-containing compounds have shown a wide range of biological activities, and derivatives of this compound could represent a new class of therapeutic agents. slideshare.netnih.gov Exploration of its use in areas such as organic electronics or as a ligand in catalysis could also yield exciting discoveries. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (2,4,5-Trimethylfuran-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination using formaldehyde and ammonia or a primary amine under catalytic hydrogenation. Optimize conditions by:

- Catalyst selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) enhances efficiency .

- Temperature and pressure : Elevated temperatures (80–120°C) and hydrogen pressures (3–5 atm) improve reaction rates.

- Purification : Use column chromatography or distillation to isolate the product. Monitor purity via HPLC or GC-MS .

- Table : Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5–10 wt%) | High selectivity |

| Temperature | 100°C | Accelerates kinetics |

| Pressure | 4 atm H₂ | Drives equilibrium |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions on the furan ring (e.g., methyl groups at C2, C4, C5) .

- FT-IR : Identify amine (–NH₂) stretching bands (3300–3500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Methyl groups at C2/C4 may sterically hinder nucleophilic attack at C5 .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF enhance reactivity).

- Validation : Compare predicted activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction outcomes for methanamine derivatives under varying catalytic conditions?

- Methodological Answer :

- Controlled Replicates : Repeat experiments with standardized catalysts (e.g., Pd/C from the same vendor) .

- In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation.

- Statistical Design : Apply factorial DOE (Design of Experiments) to isolate variables (e.g., catalyst loading vs. temperature) .

- Case Study : Discrepancies in yields may arise from trace moisture; use molecular sieves or anhydrous solvents.

Q. How to assess the environmental impact of this compound given limited ecotoxicological data?

- Methodological Answer :

- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., (2,4-Dimethylfuran-3-yl)methanamine) .

- In Silico Tools : Use EPI Suite or TEST software to estimate biodegradability and toxicity thresholds .

- Microcosm Studies : Evaluate soil/water compartment partitioning using radiolabeled analogs.

- Table : Estimated Ecotoxicity Parameters (Read-Across)

| Parameter | Value | Source Compound |

|---|---|---|

| LD50 (Fish) | 12 mg/L | (2,4-Dimethyl analog) |

| Log Kow | 1.8 | Similar furans |

Data Contradiction Analysis

Q. How to address discrepancies in reported stability profiles of methanamine derivatives during storage?

- Methodological Answer :

- Degradation Pathways : Use LC-MS to identify oxidation byproducts (e.g., nitroxide radicals).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare with ambient conditions .

- Conflict Resolution : Contradictions may arise from impurity profiles; enforce strict QC via NMR and elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.